2-(N-Phenylcarbamoyl)-3-naphthyl acetate

Description

The exact mass of the compound 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49740. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(N-Phenylcarbamoyl)-3-naphthyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Phenylcarbamoyl)-3-naphthyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

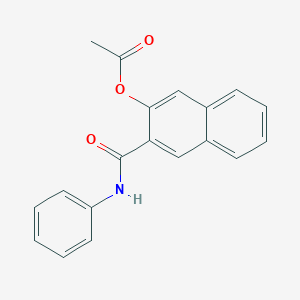

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13(21)23-18-12-15-8-6-5-7-14(15)11-17(18)19(22)20-16-9-3-2-4-10-16/h2-12H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJGNNYDVQYHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151344 |

Source

|

| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163-67-3 |

Source

|

| Record name | 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxy-2-naphthanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1163-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-phenylcarbamoyl)-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETOXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW36K5EES8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In-Depth Technical Guide: 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Phenylcarbamoyl)-3-naphthyl acetate, also known by its systematic name 3-(acetyloxy)-N-phenyl-2-naphthalenecarboxamide and commonly as Naphthol AS acetate, is a synthetic organic compound. Its chemical structure features a naphthyl group substituted with both an acetate ester and a phenylcarbamoyl group. This compound is of interest to the scientific community primarily for its role as a chromogenic substrate in histochemical assays for the localization of esterases. The enzymatic hydrolysis of the acetate group by esterases releases 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS), which can then be coupled with a diazonium salt to produce an insoluble, colored precipitate at the site of enzyme activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation workflows for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Chemical Properties

A summary of the key physicochemical properties of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

| Property | Value | Source |

| Systematic Name | 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | [1] |

| Common Name | Naphthol AS acetate | [1][2] |

| CAS Number | 1163-67-3 | [1][2][3] |

| Molecular Formula | C₁₉H₁₅NO₃ | [2][3] |

| Molecular Weight | 305.33 g/mol | [2][3] |

| Melting Point | 160 °C (decomposes) | [3] |

| Boiling Point | 424.6 ± 28.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Solid (form not specified) | |

| Solubility | Data not available |

Synthesis

The synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is achieved through the acetylation of its precursor, 3-hydroxy-N-phenyl-2-naphthamide (commonly known as Naphthol AS). This reaction is a standard esterification of a phenolic hydroxyl group.

Synthesis Workflow

The general workflow for the synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is depicted in the following diagram.

Caption: Synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Experimental Protocol: Acetylation of 3-hydroxy-N-phenyl-2-naphthamide

Materials:

-

3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS)

-

Acetic anhydride

-

Pyridine (or another suitable base/catalyst like 4-dimethylaminopyridine - DMAP)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-N-phenyl-2-naphthamide in a minimal amount of dry dichloromethane and pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Spectral Data

Detailed NMR and mass spectrometry data for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate are not widely available. However, based on its structure, the expected spectral characteristics can be predicted. An ATR-FTIR spectrum is noted to be available in a library, indicating its existence.[4]

Table 2: Predicted Spectral Data for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (multiplets) for the naphthyl and phenyl rings. - A singlet for the methyl protons of the acetate group (~2.0-2.5 ppm). - A singlet for the amide proton (NH). |

| ¹³C NMR | - Carbonyl carbons for the amide and ester groups. - Aromatic carbons of the naphthyl and phenyl rings. - A methyl carbon for the acetate group. |

| IR (Infrared) | - N-H stretching vibration (amide). - C=O stretching vibrations for the ester and amide. - Aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns corresponding to the loss of the acetyl group and other fragments. |

Biological Activity and Screening

2-(N-Phenylcarbamoyl)-3-naphthyl acetate is primarily known as a substrate for esterases.[2] The enzymatic hydrolysis of the ester bond releases 3-hydroxy-N-phenyl-2-naphthamide. This property makes it a useful tool for the detection and quantification of esterase activity in various biological samples.

Proposed Biological Screening Workflow

Given its nature as an esterase substrate, a logical workflow for its biological evaluation would involve screening against a panel of esterases and other hydrolases to determine its substrate specificity and kinetic parameters.

Caption: A proposed workflow for the biological screening of the compound.

Experimental Protocol: Esterase Activity Assay

The following is a generalized protocol for a colorimetric assay to measure esterase activity using 2-(N-Phenylcarbamoyl)-3-naphthyl acetate as a substrate.

Materials:

-

2-(N-Phenylcarbamoyl)-3-naphthyl acetate

-

Esterase enzyme solution

-

Buffer solution (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme)

-

Diazonium salt solution (e.g., Fast Blue B or Fast Red TR)

-

Dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the substrate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate in DMSO.

-

In a 96-well microplate, add the buffer solution to each well.

-

Add the enzyme solution to the test wells and a corresponding volume of buffer to the control wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Stop the reaction and develop the color by adding the diazonium salt solution. The liberated 3-hydroxy-N-phenyl-2-naphthamide will couple with the diazonium salt to form a colored product.

-

Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

-

Calculate the enzyme activity based on the rate of color formation, using a standard curve if necessary.

Conclusion

2-(N-Phenylcarbamoyl)-3-naphthyl acetate is a valuable chemical tool, particularly in the field of enzymology. While detailed information on its synthesis and spectral properties is not extensively published, its identity and key physicochemical characteristics are established. Its primary application as an esterase substrate provides a clear path for its use in biological research. The experimental protocols and workflows outlined in this guide offer a comprehensive starting point for researchers and drug development professionals interested in utilizing this compound in their studies. Further research to fully characterize its spectral properties and explore its potential as a substrate for a wider range of enzymes would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]

- 4. High-throughput screening of activity and enantioselectivity of esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, a molecule of interest for various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of a key amide intermediate, followed by an esterification reaction to yield the final product. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is most effectively approached through a two-step sequence:

-

Amide Formation: The initial step involves the condensation of 2-hydroxy-3-naphthoic acid with aniline. This reaction forms the core amide linkage, resulting in the intermediate compound, 2-hydroxy-N-phenyl-3-naphthamide, commonly known as Naphthol AS. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.

-

Esterification (Acetylation): The subsequent step is the acetylation of the phenolic hydroxyl group of 2-hydroxy-N-phenyl-3-naphthamide. This is an O-acetylation reaction, typically employing acetic anhydride in the presence of a base or catalyst to yield the target molecule, 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

The overall logical workflow for this synthesis is depicted below.

Figure 1: Proposed two-step synthesis pathway for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis.

Step 1: Synthesis of 2-Hydroxy-N-phenyl-3-naphthamide (Naphthol AS)

This procedure is based on the catalytic acylation of aniline with 3-hydroxy-2-naphthoic acid. The use of phosphorus(III) compounds as catalysts in a high-boiling point solvent allows for the efficient removal of water, driving the reaction to completion.[1]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Aniline

-

Phosphorus trichloride (PCl₃)

-

ortho-Xylene (or ortho-chlorotoluene)

-

Nitrobenzene (optional, to increase solvent polarity)

Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add 3-hydroxy-2-naphthoic acid (1.0 equivalent) and ortho-xylene as the solvent.

-

Add aniline (1.0 to 1.1 equivalents) to the mixture.

-

Add a catalytic amount of phosphorus trichloride (e.g., 1-5 mol%).

-

Heat the reaction mixture to the boiling point of the solvent (for ortho-xylene, approx. 146°C).[1]

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

-

The product, 3-hydroxy-2-naphthoic acid anilide, will precipitate from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent (ortho-xylene), and dry under vacuum.

Step 2: Synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

This procedure details the O-acetylation of the phenolic hydroxyl group of the intermediate using acetic anhydride and pyridine. Pyridine acts as both a solvent and a basic catalyst.[2]

Materials:

-

2-Hydroxy-N-phenyl-3-naphthamide (from Step 1)

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol:

-

Dissolve the 2-Hydroxy-N-phenyl-3-naphthamide (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).[2]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield the final product, 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Data Presentation

The following tables summarize quantitative data from reactions analogous to the steps described above, providing expected yields and reaction conditions.

Table 1: Amide Formation - Synthesis of 3-Hydroxy-2-naphthoic acid anilide [1]

| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Toluene | PCl₃ | 111 | Not specified | Moderate |

| ortho-Xylene | PCl₃ | 146 | Not specified | up to 98 |

| ortho-Chlorotoluene | PCl₃ | 156 | Not specified | up to 98 |

| Mesitylene | PCl₃ | 165 | Not specified | Decreased |

Note: Yields are highly dependent on the efficient removal of water. Temperatures above 156°C may lead to increased impurity formation.[1]

Table 2: Acetylation of Phenols/Naphthols with Acetic Anhydride

| Substrate | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenol | Expansive Graphite | CH₂Cl₂ | Room Temp. | 1 hr | 95 | |

| Benzyl alcohol | Expansive Graphite | None | Room Temp. | 1 hr | 92 | |

| 2-Naphthol | Nickel Nitrate | Acetonitrile | Reflux | 5 min | High | [3] |

| General Alcohols | Pyridine | Pyridine | 0°C to Room Temp. | Varies | High | [2] |

Conclusion

The described two-step synthesis pathway offers a reliable and high-yielding route to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. The initial amidation of 2-hydroxy-3-naphthoic acid, followed by the acetylation of the resulting Naphthol AS intermediate, utilizes well-established and documented chemical transformations. The provided experimental protocols and quantitative data serve as a robust foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this target compound efficiently. Careful control of reaction parameters, particularly temperature and water removal in the first step, is crucial for optimizing yield and purity.

References

- 1. ucj.org.ua [ucj.org.ua]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is a synthetic molecule featuring a carbamate moiety and a naphthyl acetate ester. While direct experimental evidence for its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs strongly suggest a role as a modulator of enzymatic activity, likely as an inhibitor of hydrolases such as esterases or lipases. This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action, outlines potential experimental protocols for its validation, and provides visualizations of the hypothesized pathways and workflows.

Molecular Structure and Putative Pharmacophore

The chemical structure of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate consists of a naphthalene core substituted with a phenylcarbamoyl group at the 2-position and an acetate group at the 3-position. The key functional groups that likely contribute to its biological activity are:

-

Carbamate Moiety (-NH-CO-O-): Carbamates are well-known for their ability to inhibit serine hydrolases. The electrophilic carbonyl carbon of the carbamate can be attacked by the nucleophilic serine residue in the active site of these enzymes, leading to carbamoylation of the serine and reversible or irreversible inhibition.

-

Naphthyl Group: The bulky, hydrophobic naphthalene ring can contribute to the binding affinity and selectivity of the compound for the target enzyme's active site, often through hydrophobic and π-π stacking interactions.

-

Acetate Ester Moiety (-O-CO-CH₃): The acetate group makes the compound a substrate for esterases. Its hydrolysis could be a key step in the compound's activity or it could contribute to the overall binding profile.

Proposed Mechanism of Action: Inhibition of Serine Hydrolases

Based on the prevalence of carbamate and naphthyl-containing compounds as enzyme inhibitors, the most probable mechanism of action for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is the inhibition of one or more serine hydrolases. This class of enzymes includes lipases, esterases, proteases, and amidases.

The proposed inhibitory mechanism involves the nucleophilic attack of a catalytic serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the carbamate group. This forms a tetrahedral intermediate that subsequently collapses, leading to the formation of a stable, often covalent, carbamoyl-enzyme complex. This process effectively inactivates the enzyme. The acetate ester portion of the molecule could also be recognized and hydrolyzed by esterases, potentially influencing the compound's overall biological effect.

Recent studies have highlighted that naphthyl amide derivatives can act as potent and selective reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2] Similarly, various carbamate derivatives have been extensively studied as inhibitors of fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid pathway, as well as butyrylcholinesterase.

Signaling Pathway Diagram:

Caption: Proposed mechanism of serine hydrolase inhibition by 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Quantitative Data from Related Compounds

While no specific quantitative data for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate was found, the following table summarizes inhibitory activities of structurally related compounds against relevant enzyme targets. This data provides a benchmark for the potential potency of the title compound.

| Compound Class | Target Enzyme | IC₅₀ / Ki Value | Reference |

| Naphthyl amide derivatives | Monoacylglycerol Lipase (MAGL) | 15 nM (IC₅₀) | --INVALID-LINK--[1] |

| Naphthyl thiourea derivative | Alkaline Phosphatase (cIAP) | 9.875 µM (IC₅₀) | --INVALID-LINK-- |

| Phenylcarbamoyl derivatives | Fatty Acid Amide Hydrolase (FAAH) | Varies (nM to µM range) | --INVALID-LINK-- |

Detailed Experimental Protocols

To validate the proposed mechanism of action, a series of biochemical and cellular assays should be performed.

4.1. Enzyme Inhibition Assay (General Protocol)

-

Objective: To determine if 2-(N-Phenylcarbamoyl)-3-naphthyl acetate inhibits the activity of a panel of serine hydrolases (e.g., porcine liver esterase, pancreatic lipase, FAAH, MAGL).

-

Materials:

-

Purified serine hydrolase enzymes.

-

2-(N-Phenylcarbamoyl)-3-naphthyl acetate stock solution (in DMSO).

-

Appropriate chromogenic or fluorogenic substrates for each enzyme (e.g., p-nitrophenyl acetate for esterase, 4-methylumbelliferyl oleate for lipase).

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

4.2. Mechanism of Inhibition Studies (Kinetics)

-

Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.

-

Procedure:

-

Perform the enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to analyze the kinetic data and determine the mode of inhibition.

-

For reversibility, incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to see if enzymatic activity is restored.

-

Experimental Workflow Diagram:

References

Unveiling the Enigmatic Substrate: A Technical Guide to "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" in Enzyme Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: A comprehensive literature review and database search revealed no specific studies or documented applications of "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" as an enzyme substrate. This suggests that the compound is either novel, highly specialized with limited public data, or not utilized in the manner queried.

However, the structural components of the molecule—a naphthyl acetate group and an N-phenylcarbamoyl moiety—are well-characterized in enzymology. Naphthyl acetates are classic chromogenic and fluorogenic substrates for various esterases, while N-phenylcarbamates are known to interact with cholinesterases, often as inhibitors.

This guide will, therefore, provide a detailed technical overview of the parent compound, 2-naphthyl acetate , as a widely used enzyme substrate. It will further explore the enzymatic interactions of N-substituted carbamates to offer a foundational understanding of how the "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" molecule might theoretically behave in an enzymatic context.

2-Naphthyl Acetate as a Prototypical Esterase Substrate

2-Naphthyl acetate is a well-established substrate for the detection and characterization of a variety of esterases, including carboxylesterases, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). Its utility lies in the enzymatic hydrolysis of the ester bond, which liberates 2-naphthol. The resulting 2-naphthol can then be detected, typically through a secondary reaction that produces a colored or fluorescent product, allowing for the quantification of enzyme activity.

Principle of Detection

The enzymatic assay using 2-naphthyl acetate is a two-step process. First, the esterase catalyzes the hydrolysis of 2-naphthyl acetate to produce 2-naphthol and acetic acid. Subsequently, the 2-naphthol reacts with a diazonium salt, such as Fast Blue B or Fast Red B, to form a colored azo dye that can be measured spectrophotometrically. This allows for both qualitative visualization of enzyme activity on gels and quantitative kinetic analysis in solution.

Physicochemical Properties of 2-Naphthyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Melting Point | 67-70 °C | [2] |

| Solubility | Soluble in ethanol (50 mg/mL) and methanol (0.1 g/mL) | [2] |

| Appearance | White to light yellow powder or crystalline solid | [2] |

Enzymatic Hydrolysis and Detection Workflow

The following diagram illustrates the general workflow for an esterase assay using 2-naphthyl acetate.

Experimental Protocol: Spectrophotometric Assay of Esterase Activity

This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.

Materials:

-

2-Naphthyl acetate solution (substrate)

-

Enzyme preparation (e.g., purified enzyme or cell lysate)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Diazonium salt solution (e.g., Fast Blue B salt)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of 2-naphthyl acetate in a suitable organic solvent like ethanol or acetone. Further dilute in the reaction buffer to the desired final concentration.

-

Reaction Mixture: In a microplate well or cuvette, combine the reaction buffer and the enzyme preparation.

-

Initiation of Reaction: Add the 2-naphthyl acetate solution to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Color Development: Stop the enzymatic reaction and initiate the color development by adding the diazonium salt solution.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Calculate the enzyme activity based on the rate of formation of the colored product, using a standard curve generated with known concentrations of 2-naphthol.

The Role of the N-Phenylcarbamoyl Moiety in Enzyme Interactions

While "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" itself is not documented as a substrate, the N-phenylcarbamoyl group is a key feature of many compounds that interact with serine hydrolases, particularly acetylcholinesterase (AChE). Carbamates, in general, are known to be pseudosubstrate inhibitors of AChE.[3]

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates act as inhibitors by carbamoylating the active site serine of the enzyme, forming a relatively stable covalent intermediate.[3] This process is much slower to resolve via hydrolysis compared to the natural acetylation by acetylcholine, leading to a temporary inactivation of the enzyme.[4][5] The size and structure of the N-substituents on the carbamoyl group can significantly influence the rate of decarbamoylation and thus the duration of inhibition.[5][6]

Signaling Pathway: Cholinergic Neurotransmission and its Inhibition

Acetylcholinesterase plays a crucial role in terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This is the basis for the therapeutic use of some carbamate inhibitors in conditions like Alzheimer's disease.[4]

The following diagram illustrates the inhibition of cholinergic signaling by a carbamate compound.

Synthesis of Naphthyl Acetates and N-Phenylcarbamates

The synthesis of 2-naphthyl acetate is typically achieved through the acetylation of 2-naphthol using acetic anhydride in an alkaline solution.[7][8] More environmentally friendly methods using nickel catalysts have also been developed.[9]

The synthesis of N-phenylcarbamates can be achieved through various routes, often involving the reaction of a phenol with phenyl isocyanate or by reacting an alcohol with a carbamoyl chloride. While a specific synthesis for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" is not available, one could hypothetically devise a synthetic route starting from 3-hydroxy-2-naphthoic acid, which could be reacted with aniline to form the N-phenylcarbamoyl group, followed by acetylation of a remaining hydroxyl group.

Concluding Remarks and Future Directions

Although "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" does not appear to be a currently utilized enzyme substrate based on available literature, its constituent chemical motifs suggest a potential for interaction with esterases, particularly cholinesterases. The naphthyl acetate portion could serve as a reporter group, while the N-phenylcarbamoyl moiety might direct the molecule to the active site of certain enzymes, potentially acting as an inhibitor.

Future research could involve the synthesis of this novel compound and its screening against a panel of hydrolases to determine if it acts as a substrate or an inhibitor. Such studies would elucidate its enzymatic profile and potential applications in basic research or drug discovery. For researchers in the field, the well-established methodologies for 2-naphthyl acetate and the known pharmacology of N-phenylcarbamates provide a solid foundation for exploring the properties of this and similar novel chemical entities.

References

- 1. 2-Naphthyl acetate | C12H10O2 | CID 73709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthyl acetate CAS#: 1523-11-1 [m.chemicalbook.com]

- 3. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. praxilabs.com [praxilabs.com]

- 9. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Spectroscopic and Synthetic Guide to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

Disclaimer: Extensive searches of scientific databases and literature did not yield experimentally determined spectroscopic data for the specific compound "2-(N-Phenylcarbamoyl)-3-naphthyl acetate". The following guide provides a detailed, scientifically-grounded proposed synthesis and representative spectroscopic data based on analogous compounds and established principles of spectroscopic interpretation. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

"2-(N-Phenylcarbamoyl)-3-naphthyl acetate" is a molecule of interest in medicinal chemistry and materials science due to its core structure, which combines a naphthalene scaffold with amide and acetate functionalities. The N-phenyl-2-naphthamide substructure is found in various dyes and pigments. The addition of an acetate group can modify the compound's solubility, stability, and biological activity. This guide outlines a plausible synthetic route and provides an educated estimation of the key spectroscopic data required for its characterization.

Proposed Synthesis

The synthesis of "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" can be envisioned as a two-step process, starting from commercially available reagents:

-

Amide Formation: The condensation of 3-hydroxy-2-naphthoic acid with aniline to form the intermediate, 3-hydroxy-N-phenyl-2-naphthamide.

-

Esterification: The acetylation of the hydroxyl group of the intermediate to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide

This procedure is adapted from established methods for the synthesis of N-aryl-naphthamides.

-

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Aniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Xylene

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Methanol or Ethanol for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene.

-

Slowly add phosphorus trichloride (0.5 equivalents) or thionyl chloride (1.2 equivalents) to the solution at room temperature. The reaction mixture is then heated to reflux for 2-3 hours to form the corresponding acid chloride.

-

After cooling the mixture to room temperature, a solution of aniline (1.1 equivalents) in anhydrous toluene is added dropwise.

-

The reaction mixture is then heated to reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization from methanol or ethanol to afford 3-hydroxy-N-phenyl-2-naphthamide as a solid.

-

Step 2: Synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

-

Materials:

-

3-Hydroxy-N-phenyl-2-naphthamide (from Step 1)

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-hydroxy-N-phenyl-2-naphthamide (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (2 equivalents) or triethylamine (2 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield "2-(N-Phenylcarbamoyl)-3-naphthyl acetate".

-

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate". These values are based on the analysis of similar chemical structures and functional groups.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 7.2 | m | 11H | Aromatic protons (Naphthyl & Phenyl) |

| ~ 8.8 | s | 1H | Amide N-H |

| ~ 2.4 | s | 3H | Acetate -CH₃ |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | Acetate Carbonyl (C=O) |

| ~ 165 | Amide Carbonyl (C=O) |

| ~ 148 - 118 | Aromatic Carbons (Naphthyl & Phenyl) |

| ~ 21 | Acetate Methyl (-CH₃) |

Table 3: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 3100-3000 | C-H Stretch (Aromatic) |

| ~ 1760 | C=O Stretch (Ester) |

| ~ 1670 | C=O Stretch (Amide I) |

| ~ 1540 | N-H Bend (Amide II) |

| ~ 1200 | C-O Stretch (Ester) |

Table 4: Representative Mass Spectrometry Data

| m/z | Assignment |

| ~ 305 | [M]⁺ (Molecular Ion) |

| ~ 263 | [M - CH₂CO]⁺ |

| ~ 143 | [Naphthyl-OH]⁺ fragment |

| ~ 93 | [Aniline]⁺ fragment |

| ~ 43 | [CH₃CO]⁺ |

Workflow Diagrams

The following diagrams illustrate the proposed synthetic and analytical workflows.

Caption: Proposed two-step synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Caption: General workflow for the spectroscopic characterization of the final product.

In-depth Technical Guide: Solubility of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate in Common Lab Solvents

Notice to the Reader: Despite a comprehensive search for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate," no specific solubility data or detailed experimental protocols for this exact compound are publicly available in the searched scientific literature and chemical databases. The information predominantly found pertains to the related but structurally different compound, 2-Naphthyl acetate . This guide will address the lack of specific data for the requested compound and, for illustrative purposes, provide information on the solubility of related compounds, which may offer some guidance.

Introduction to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

2-(N-Phenylcarbamoyl)-3-naphthyl acetate is a complex organic molecule. Its structure, featuring a naphthyl ring, an acetate group, and a phenylcarbamoyl moiety, suggests a largely nonpolar character. This structural complexity is crucial in determining its solubility in various laboratory solvents. The presence of polar groups (the ester and the carbamate linkages) introduces some capacity for interaction with polar solvents, but the large aromatic systems are expected to dominate its solubility profile.

Due to the absence of specific experimental data for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate," this guide will leverage information on structurally similar compounds to infer its likely solubility characteristics.

Inferred Solubility Profile

Based on the principles of "like dissolves like," the solubility of "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" can be predicted. The large, nonpolar surface area of the naphthalene and phenyl rings suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents like water is expected to be very low.

For a related compound, 1-naphthyl N-methylcarbamate (Carbaryl) , it is noted to be soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[1] This provides a reasonable starting point for estimating the solubility of the target compound.

Data on Structurally Related Compounds

While no quantitative data was found for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate," the following table summarizes the solubility of the simpler compound, 2-Naphthyl acetate , in various solvents. It is critical to reiterate that this data is for a different chemical entity and should be used only as a rough indicator.

| Solvent | Chemical Formula | Solubility of 2-Naphthyl Acetate |

| Methanol | CH₃OH | 0.1 g/mL (clear solution)[2] |

| Ethanol | C₂H₅OH | 50 mg/mL |

| Chloroform | CHCl₃ | Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] |

| Water | H₂O | Insoluble[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for "2-(N-Phenylcarbamoyl)-3-naphthyl acetate," an experimental determination is necessary. A standard protocol for determining solubility is outlined below.

Objective: To determine the solubility of "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2-(N-Phenylcarbamoyl)-3-naphthyl acetate (high purity)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for the experimental determination of a compound's solubility.

Conclusion

There is a significant lack of publicly available data on the solubility of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate . Researchers and drug development professionals requiring this information will need to perform experimental determinations. The structural characteristics of the molecule suggest it is likely to be soluble in a range of organic solvents and poorly soluble in water. The provided experimental protocol offers a standard methodology for obtaining reliable quantitative solubility data. It is imperative to distinguish this compound from the more commonly cited 2-Naphthyl acetate to avoid erroneous assumptions about its physicochemical properties.

References

Technical Guide: Esterase Activity Detection Using Naphthyl Acetate Derivatives

Disclaimer: This technical guide focuses on the principles and applications of 2-naphthyl acetate for esterase activity detection. An extensive search for the specific compound "2-(N-Phenylcarbamoyl)-3-naphthyl acetate" did not yield sufficient public-domain information regarding its synthesis, mechanism of action, or established protocols for esterase assays. The methodologies and data presented herein pertain to the widely documented and utilized substrate, 2-naphthyl acetate, which serves as a close structural and functional analogue.

This guide is intended for researchers, scientists, and drug development professionals interested in the robust and versatile methods available for the characterization of esterase activity.

Core Principle of Esterase Detection

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including neurotransmission and drug metabolism, by catalyzing the cleavage of ester bonds.[1][2] The detection of esterase activity using 2-naphthyl acetate is a well-established colorimetric method.[2][3] The assay is based on a two-step reaction:

-

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in 2-naphthyl acetate, yielding 2-naphthol and acetic acid.[3]

-

Chromogenic Coupling: The liberated 2-naphthol then couples with a diazonium salt, such as Fast Blue B salt, to form an intensely colored and often insoluble azo dye.[2][3]

The intensity of the resulting color is directly proportional to the amount of 2-naphthol released, which in turn corresponds to the esterase activity in the sample.[2] This principle is adaptable for both quantitative spectrophotometric analysis and qualitative in-gel visualization (zymography).[1][3]

Visualizing the Workflow and Reaction

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Quantitative Data Presentation

The 2-naphthyl acetate assay is frequently employed to determine the potency of esterase inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for selected inhibitors against acetylcholinesterase (AChE), a common target in drug development. It is important to note that these values can vary based on experimental conditions such as enzyme source, substrate concentration, pH, and temperature.[2]

| Inhibitor | Enzyme | Substrate | IC50 Value |

| Physostigmine | Acetylcholinesterase (AChE) | β-Naphthyl acetate | 0.075 ± 0.003 µg/mL |

| Chlorpyrifos | Acetylcholinesterase (AChE) | Not Specified | 9.8 µM |

| Table 1: Comparative IC50 values of known esterase inhibitors determined using a naphthyl acetate-based assay.[2] |

Experimental Protocols

Protocol 1: Quantitative Spectrophotometric Assay

This protocol is adapted for measuring esterase activity in a 96-well microplate format.[1][4]

A. Materials:

-

2-Naphthyl acetate

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH 7.4)

-

Fast Blue B salt

-

Enzyme sample (e.g., cell lysate, purified protein)

-

96-well microplate

-

Microplate reader

B. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 18.6 mg of 2-naphthyl acetate in 10 mL of ethanol or DMSO. Store at -20°C.[1]

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in phosphate buffer. Prepare fresh.[1]

-

Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. Prepare this solution fresh before use.[1]

-

Enzyme Solution: Prepare the enzyme sample in phosphate buffer to the desired concentration.

C. Assay Procedure:

-

To each well of a 96-well plate, add 150 µL of phosphate buffer.[4]

-

Add 20 µL of the enzyme solution to the sample wells. For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.[4]

-

To initiate the reaction, add 10 µL of the 1 mM Working Substrate Solution to all wells.[4]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[1]

-

Stop the reaction and induce color development by adding 20 µL of the 1% Fast Blue B Solution to each well.[4]

-

Allow the color to develop for 10-15 minutes at room temperature.[1]

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 560-595 nm).[1][4]

D. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.

-

The esterase activity is proportional to the net absorbance. A standard curve using known concentrations of 2-naphthol can be prepared to convert absorbance values to the amount of product formed.

Protocol 2: In-Gel Esterase Activity Staining (Zymography)

This protocol is suitable for the qualitative detection of esterase activity in protein samples separated by native polyacrylamide gel electrophoresis (PAGE).[1][3]

A. Materials:

-

Native polyacrylamide gel

-

Phosphate buffer (0.1 M, pH 7.0)

-

2-Naphthyl acetate

-

Acetone or Ethanol[5]

-

Deionized water

B. Reagent Preparation:

-

Substrate Solution: Prepare a solution of 2-naphthyl acetate in a small volume of acetone or ethanol.[1] Note: Using ethanol as the solvent may result in lower background staining.[5]

-

Staining Solution: Add the substrate solution to 100 mL of 0.1 M phosphate buffer (pH 7.0). Then, add 30-50 mg of Fast Blue B or Fast Blue BB salt and mix until dissolved. Prepare this solution fresh.[1][3]

C. Staining Procedure:

-

Perform native PAGE to separate the protein samples. Do not use SDS or reducing agents, as they can denature the enzyme.

-

After electrophoresis, carefully remove the gel from the apparatus.

-

Wash the gel twice with deionized water for 5 minutes each to remove any residual electrophoresis buffer.[1]

-

Equilibrate the gel in 100 mL of 0.1 M phosphate buffer (pH 7.0) for 15-20 minutes at room temperature with gentle agitation.[1]

-

Decant the buffer and add the freshly prepared staining solution to the gel.

-

Incubate the gel in the staining solution at room temperature in the dark with gentle agitation.[1]

-

Monitor the development of colored bands (typically purple to brown), which indicate the locations of esterase activity. The time required for band development can vary from a few minutes to an hour depending on the enzyme concentration.[1]

-

Once the desired band intensity is achieved, stop the reaction by washing the gel extensively with deionized water.[1] The gel can then be photographed or scanned for documentation.

References

A Technical Guide to the Shelf Life and Storage of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for determining the shelf life and establishing appropriate storage conditions for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. Given the limited publicly available stability data for this specific molecule, this document outlines a robust scientific and regulatory-compliant framework based on the known chemistry of its functional groups—ester and carbamate—and established stability testing guidelines.

Executive Summary

2-(N-Phenylcarbamoyl)-3-naphthyl acetate is a complex organic molecule featuring both an ester and a carbamate functional group, making it susceptible to specific degradation pathways, primarily hydrolysis. The determination of its shelf life and optimal storage conditions is critical for ensuring its purity, potency, and safety in research and pharmaceutical applications. This guide details the recommended storage conditions, potential degradation pathways, and a comprehensive suite of experimental protocols for a formal stability study in line with international guidelines.

Chemical Profile and Inherent Stability

2-(N-Phenylcarbamoyl)-3-naphthyl acetate's structure suggests sensitivity to moisture, pH extremes, and potentially light and elevated temperatures. The ester linkage is prone to hydrolysis, yielding 2-(N-phenylcarbamoyl)-3-naphthol and acetic acid. The carbamate group can also undergo hydrolysis, particularly under strong acidic or basic conditions.

A summary of relevant physicochemical properties for the closely related compound, 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate, is presented below, which can serve as an initial reference.[1]

| Property | Predicted/Measured Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₃ | [1] |

| Molar Mass | 319.35 g/mol | [1] |

| Melting Point | 167-169°C | [1] |

| Boiling Point | 432.6 ± 38.0 °C (Predicted) | [1] |

Recommended Storage and Handling

Based on the chemical nature of esters and carbamates, the following general storage and handling procedures are recommended to minimize degradation.

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8°C) is advisable. | Reduces the rate of potential hydrolytic and thermal degradation.[2] |

| Humidity | Store in a dry environment, preferably in a desiccator with a drying agent (e.g., silica gel, anhydrous magnesium sulfate).[3] | Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis.[3] |

| Atmosphere | For long-term storage, consider displacing air with an inert gas like argon or nitrogen.[3] | Protects against oxidative degradation, although hydrolysis is the more anticipated pathway. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects against potential photolytic degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents ingress of moisture and air, and avoids interaction with packaging material.[4] |

Handling Precautions

-

Handle the compound in a well-ventilated area to avoid inhalation of any dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The related compound 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate is an irritant to the eyes, respiratory system, and skin.[1]

-

After handling, wash hands thoroughly.[7]

-

Avoid contact with incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

Framework for Shelf-Life Determination: A Forced Degradation Study

To scientifically establish the shelf life, a forced degradation (stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradants and developing a stability-indicating analytical method.[8][9]

Logical Workflow for Stability Study

Caption: Workflow for determining the shelf life of a chemical compound.

Potential Degradation Pathways

The primary degradation pathway is expected to be hydrolysis of the ester bond, followed by potential further degradation.

Caption: Anticipated primary degradation pathway via hydrolysis.

Experimental Protocols for Forced Degradation

The following protocols outline the typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.[10]

Development of a Stability-Indicating Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable. The method must be able to separate the parent compound from all process impurities and degradation products.

| Parameter | Typical Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Diode Array Detector (DAD) to assess peak purity |

| Column Temp. | 30-40°C |

| Injection Vol. | 10 µL |

Protocol for Hydrolytic Degradation

-

Preparation : Prepare stock solutions of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis :

-

Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

-

-

Base Hydrolysis :

-

Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature and sample at shorter time intervals (e.g., 5, 15, 30, 60 minutes), as base-catalyzed ester hydrolysis is typically rapid.

-

Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis :

-

Mix 1 mL of stock solution with 1 mL of purified water.

-

Incubate at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Protocol for Oxidative Degradation

-

Preparation : Prepare a stock solution of the compound (~1 mg/mL).

-

Procedure :

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light.

-

Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Analyze the samples directly.

-

Protocol for Thermal Degradation

-

Preparation : Place the solid compound in a stable, sealed container (e.g., glass vial).

-

Procedure :

-

Expose the solid sample to dry heat in a calibrated oven at a temperature below its melting point (e.g., 80°C or 105°C).

-

Sample at various time points (e.g., 1, 3, 7, 14 days).

-

For analysis, dissolve the sampled solid in a suitable solvent to the target concentration.

-

Protocol for Photolytic Degradation

-

Preparation : Spread a thin layer of the solid compound on a petri dish or in a shallow container. Prepare a solution of the compound (~1 mg/mL) in a suitable solvent in a quartz cuvette.

-

Procedure :

-

Expose both the solid and solution samples to a light source conforming to ICH Q1B guidelines.[11][12] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

-

Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

-

Analyze the samples after the exposure period.

-

Data Presentation for Stability Studies

All quantitative data from stability studies should be tabulated to track the degradation of the parent compound and the formation of impurities over time and under various conditions.

Forced Degradation Summary Table (Template)

| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Remarks |

| 0.1 N HCl, 80°C | 8 hours | 89.5 | 10.1 | 99.6 | Major degradant at RRT 0.85 |

| 0.1 N NaOH, RT | 30 mins | 85.2 | 14.5 | 99.7 | Rapid degradation to RRT 0.85 |

| 3% H₂O₂, RT | 24 hours | 98.1 | 1.8 | 99.9 | Minor oxidative degradant at RRT 1.10 |

| Dry Heat, 105°C | 7 days | 99.2 | 0.7 | 99.9 | Stable to thermal stress |

| ICH Light Box | 7 days | 97.5 | 2.3 | 99.8 | Minor photolytic degradant at RRT 1.15 |

RRT = Relative Retention Time

Long-Term Stability Study Table (Template)

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.4 | 99.2 |

| Degradant (RRT 0.85) | ≤ 0.5% | < 0.05% | 0.06% | 0.08% | 0.10% | 0.12% |

| Total Impurities | ≤ 1.0% | 0.15% | 0.20% | 0.25% | 0.30% | 0.35% |

Conclusion

The stability of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is intrinsically linked to its ester and carbamate functionalities. While specific data is not available, a scientifically rigorous approach based on established principles strongly suggests that the compound should be stored in cool, dry, and dark conditions. A comprehensive stability testing program, including forced degradation and long-term studies, is mandatory to definitively establish its shelf life and retest period. The protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to ensure the quality and integrity of this compound in their work.

References

- 1. chembk.com [chembk.com]

- 2. astrochemical.com [astrochemical.com]

- 3. researchgate.net [researchgate.net]

- 4. iltusa.com [iltusa.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

"2-(N-Phenylcarbamoyl)-3-naphthyl acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. The data is structured for clarity and ease of comparison, with detailed experimental protocols and workflow visualizations to support research and development activities.

Core Molecular Data

The fundamental molecular characteristics of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate have been determined based on its chemical structure, derived from the acetylation of 3-hydroxy-2-naphthanilide.

| Property | Value |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.34 g/mol |

| IUPAC Name | (2-(phenylcarbamoyl)naphthalen-3-yl) acetate |

| Synonyms | 3-Acetoxy-2-naphthanilide |

Experimental Protocols

Synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate via Acetylation of 3-Hydroxy-2-naphthanilide

This procedure is based on established methods for the acetylation of phenols and is expected to yield the target compound with high efficiency.

Materials:

-

3-Hydroxy-2-naphthanilide (1 equivalent)

-

Acetic anhydride (1.5 equivalents)

-

Pyridine (solvent and catalyst)

-

Dichloromethane (solvent for workup)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxy-2-naphthanilide (1 equivalent) in pyridine.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Visualized Experimental Workflow

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Caption: A flowchart illustrating the synthetic pathway for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Enzymatic Assay Workflow

Acetylated naphthyl esters are commonly employed as substrates in enzymatic assays to detect esterase activity. The following diagram outlines a general workflow for such an assay.

Caption: A diagram showing the use of the title compound in a typical enzymatic assay for esterase activity.

Application Notes and Protocols for Esterase Activity Assays using 2-(N-Phenylcarbamoyl)-3-naphthyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolase enzymes that play critical roles in various physiological and metabolic processes, including neurotransmission, detoxification, and drug metabolism. The quantification of esterase activity is fundamental in biochemical research and for the development of therapeutic agents that target these enzymes. This document provides a detailed protocol for determining esterase activity using the chromogenic substrate 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. The assay is based on the enzymatic hydrolysis of the substrate, which releases 3-hydroxy-N-phenylnaphthalene-2-carboxamide. The subsequent detection of the released naphthol derivative, typically through a reaction with a diazonium salt to produce a colored azo dye, allows for the quantitative measurement of enzyme activity.[1][2][3] While the protocols provided are adapted from established methods for similar substrates like 2-naphthyl acetate, they offer a robust framework for researchers using 2-(N-Phenylcarbamoyl)-3-naphthyl acetate.

Principle of the Assay

The esterase assay using 2-(N-Phenylcarbamoyl)-3-naphthyl acetate follows a two-step reaction mechanism. First, the esterase enzyme catalyzes the hydrolysis of the ester bond in the substrate, yielding 3-hydroxy-N-phenylnaphthalene-2-carboxamide and acetic acid. In the second step, the liberated naphthol derivative reacts with a diazonium salt, such as Fast Blue B salt, to form an intensely colored azo dye. The concentration of this dye, which is proportional to the amount of naphthol produced, can be quantified spectrophotometrically. The rate of color formation is therefore directly related to the esterase activity in the sample.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | 10 mM | 1 mM | Dimethyl sulfoxide (DMSO) or Ethanol |

| Phosphate Buffer | 0.5 M | 50 mM (pH 7.4) | Deionized Water |

| Fast Blue B salt | 1% (w/v) | Varies by protocol | Deionized Water (prepare fresh) |

| Enzyme Sample (e.g., cell lysate, purified protein) | Varies | To be determined empirically | Appropriate buffer |

Table 2: Example Kinetic Parameters for Naphthyl Acetate Substrates with Various Esterases

The following table summarizes kinetic parameters reported for the hydrolysis of similar naphthyl acetate substrates by different esterases. These values can serve as a reference, but it is crucial to determine the specific kinetic parameters for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate with the esterase of interest.[2]

| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Optimal pH |

| Acetylcholinesterase | 1-Naphthyl acetate | - | 0.25 | 7.4 |

| Carboxylesterase | 2-Naphthyl acetate | - | 0.15 | 7.0 |

| α-Chymotrypsin | 2-Naphthyl acetate | - | 0.11 | 7.8 |

Experimental Protocols

Protocol 1: Quantitative Spectrophotometric Assay in a 96-Well Plate

This protocol is designed for the quantitative measurement of esterase activity in various samples using a microplate reader.

Materials:

-

2-(N-Phenylcarbamoyl)-3-naphthyl acetate

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Phosphate buffer (50 mM, pH 7.4)

-

Fast Blue B salt

-

Enzyme sample (e.g., cell lysate, purified protein)

-

96-well clear flat-bottom microplate

-

Microplate reader

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate in DMSO or ethanol. Store at -20°C.

-

Phosphate Buffer (50 mM, pH 7.4): Prepare a 50 mM phosphate buffer and adjust the pH to 7.4.

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in phosphate buffer immediately before use.

-

Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. This solution should be prepared fresh before each experiment.[4]

Assay Procedure:

-

To each well of a 96-well plate, add 150 µL of phosphate buffer.[1]

-

Add 20 µL of the enzyme solution to the sample wells. For the blank wells, add 20 µL of the same buffer used for the enzyme solution.[1]

-

To initiate the reaction, add 20 µL of the 1 mM Working Substrate Solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains within the linear range.[4]

-

Stop the reaction and initiate color development by adding 10 µL of the 1% Fast Blue B Solution to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.[4]

-

Measure the absorbance of each well at the wavelength of maximum absorbance for the formed azo dye (typically between 500-600 nm). The exact wavelength should be determined by scanning the spectrum of the reaction product.[3]

-

Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve prepared with known concentrations of the naphthol derivative.